6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile
Description
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is a fluorinated pyridine derivative characterized by a pentafluoroethyl (–CF₂CF₃) group at the 6-position, a trifluoromethyl (–CF₃) group at the 5-position, and a nitrile (–CN) substituent at the 2-position of the pyridine ring. This compound exhibits strong electron-withdrawing properties due to its high fluorine content, making it valuable in agrochemical and pharmaceutical intermediates, particularly in the synthesis of herbicides and kinase inhibitors .
Properties
Molecular Formula |
C9H2F8N2 |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)6-5(8(12,13)14)2-1-4(3-18)19-6/h1-2H |
InChI Key |
WDEYUWCFSZFFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines and thiols can react with the compound under appropriate conditions.
Oxidizing Agents: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is employed in the development of bioactive molecules with potential pharmaceutical applications.
Medicine: The compound’s unique chemical properties make it a candidate for drug discovery and development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- Fluorination Impact: The pentafluoroethyl group in the target compound increases electron deficiency and hydrolytic stability compared to mono- or di-fluorinated analogs .
- Steric Effects : The trifluoromethyl group at the 5-position creates steric hindrance, reducing reactivity in nucleophilic substitution reactions relative to smaller substituents (e.g., methoxy or chloro) .
Research Findings and Challenges
Biological Activity
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile (C8H3F8N2) is a fluorinated organic compound that has garnered attention due to its unique physicochemical properties, particularly its lipophilicity and reactivity. These characteristics are attributed to the presence of multiple fluorine atoms, which can significantly influence biological interactions and activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H3F8N2
- Molar Mass : 222.11 g/mol
- Structure : The compound features a pyridine ring substituted with both pentafluoroethyl and trifluoromethyl groups, enhancing its lipophilicity and reactivity with biological molecules.
The biological activity of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is primarily influenced by its ability to interact with hydrophobic regions of proteins and enzymes. The pentafluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the carbonitrile group can form hydrogen bonds with active sites on biomolecules, facilitating various biochemical interactions.
Biological Activity
Research indicates that fluorinated compounds, including 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile, exhibit diverse biological activities:
-
Anticancer Activity :
- Studies have shown that fluorinated pyridine derivatives can act as effective inhibitors in cancer cell lines. For instance, compounds similar to 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile have demonstrated enhanced potency in inhibiting cancer cell proliferation compared to their non-fluorinated counterparts .
- A notable case study involved the use of a related compound in targeting the BCR-ABL protein in chronic myeloid leukemia (CML), where fluorination significantly improved binding affinity and therapeutic efficacy .
-
Antimicrobial Activity :
- The compound has shown promise against various bacterial strains. Fluorinated compounds often exhibit increased antimicrobial properties due to their enhanced interaction with bacterial membranes. In vitro studies suggest that derivatives containing similar fluorinated groups can inhibit both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a structurally similar compound exhibited a five-fold increase in potency against breast cancer cell lines compared to its non-fluorinated analogs. The introduction of the pentafluoroethyl group was crucial for enhancing metabolic stability and improving interactions with estrogen receptors .
Case Study 2: Antimicrobial Properties
Research highlighted the effectiveness of fluorinated pyridines against resistant bacterial strains. In one experiment, derivatives were tested against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations due to their ability to disrupt bacterial membrane integrity.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile | Anticancer, Antimicrobial | Lipophilic interactions, Enzyme inhibition |
| Non-fluorinated analog | Lower activity | Reduced membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
